Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine
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Overview
Description
Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine is a tertiary amine with the molecular formula C13H20N2 and a molecular weight of 204.317. This compound is commonly used as a ligand in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine typically involves the reaction of N-methylbenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, alcohols, or amines; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted benzylamines and piperidine derivatives.
Scientific Research Applications
Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a ligand in catalysis to facilitate various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a building block in medicinal chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. As a ligand, it can coordinate with metal centers in catalytic processes, thereby influencing the reactivity and selectivity of the reactions. The compound’s structure allows it to participate in various binding interactions, which can modulate the activity of biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-pyrrolidin-1-ylbenzyl)amine
- N-methyl-N-(2-morpholin-1-ylbenzyl)amine
- N-methyl-N-(2-piperazin-1-ylbenzyl)amine
Uniqueness
Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine is unique due to its specific structural features, such as the presence of a piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable in specific catalytic and medicinal applications .
Properties
IUPAC Name |
N-methyl-1-(2-piperidin-1-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-11-12-7-3-4-8-13(12)15-9-5-2-6-10-15/h3-4,7-8,14H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESSPLRXNRUMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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